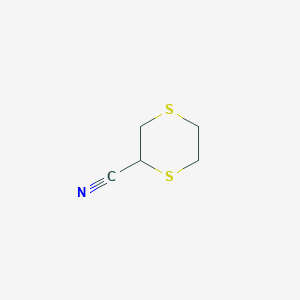

1,4-ジチアン-2-カルボニトリル

説明

1,4-Dithiane-2-carbonitrile is an organic compound with the molecular formula C5H7NS2. It is a heterocyclic compound containing a six-membered ring with two sulfur atoms and one nitrile group.

科学的研究の応用

1,4-Dithiane-2-carbonitrile has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecular architectures.

Material Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Medicinal Chemistry: 1,4-Dithiane-2-carbonitrile derivatives have shown potential as pharmacologically active compounds with applications in drug discovery and development.

作用機序

Target of Action

1,4-Dithiane-2-carbonitrile is primarily used as a building block in the synthesis of complex molecular architectures . Its specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds . This compound is particularly useful in the assembly of a wide array of complex molecular architectures, ranging from lipids and carbohydrates to various carbocyclic scaffolds .

Mode of Action

The mode of action of 1,4-Dithiane-2-carbonitrile involves its reactivity with other compounds to form carbon-carbon bonds . This reactivity is harnessed in the synthesis of complex molecular structures . The compound can be chemoselectively cleaved or reduced to reveal a versatile C2-synthon .

Biochemical Pathways

1,4-Dithiane-2-carbonitrile is involved in various synthetic applications . It is used in the synthesis of 1,4-dithianes and their derivatives at various oxidation states . The compound’s reactivity is compared to and put into context with more common synthetic building blocks, such as 1,3-dithianes and (hetero)aromatic building blocks .

Result of Action

The result of the action of 1,4-Dithiane-2-carbonitrile is the formation of complex molecular architectures . These architectures can range from lipids and carbohydrates to various carbocyclic scaffolds . The compound’s specific heterocyclic reactivity allows for the controlled synthesis of carbon-carbon bonds, contributing to the complexity of the resulting structures .

生化学分析

Molecular Mechanism

The molecular mechanism of action of 1,4-Dithiane-2-carbonitrile is not well defined . Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of different dosages of 1,4-Dithiane-2-carbonitrile in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not well studied .

Metabolic Pathways

The metabolic pathways that 1,4-Dithiane-2-carbonitrile is involved in, including any enzymes or cofactors that it interacts with, are not well known

Subcellular Localization

The subcellular localization of 1,4-Dithiane-2-carbonitrile and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not well studied .

準備方法

1,4-Dithiane-2-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dithiane with cyanogen bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide . Another method involves the use of 1,4-dithiane-2,5-diol as a starting material, which is then reacted with cyanogen gas to form the desired product .

化学反応の分析

1,4-Dithiane-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

1,4-Dithiane-2-carbonitrile can be compared to other similar compounds, such as 1,3-dithiane and 1,4-dithiane-2,5-diol.

1,3-Dithiane: This compound is a well-known carbonyl protecting group and is commonly used in organic synthesis as an acyl anion equivalent. Unlike 1,4-Dithiane-2-carbonitrile, 1,3-dithiane does not contain a nitrile group, which limits its reactivity in certain reactions.

1,4-Dithiane-2,5-diol: This compound is a precursor to 1,4-Dithiane-2-carbonitrile and can be used in the synthesis of various sulfur-containing heterocycles. It differs from 1,4-Dithiane-2-carbonitrile in that it contains hydroxyl groups instead of a nitrile group, which affects its chemical properties and reactivity.

特性

IUPAC Name |

1,4-dithiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXUGUHLOJHQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380515 | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-94-4 | |

| Record name | 1,4-Dithiane-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dithiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)